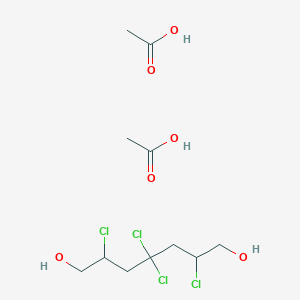
Acetic acid;2,4,4,6-tetrachloroheptane-1,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2,4,4,6-tetrachloroheptane-1,7-diol is a compound that combines the properties of acetic acid and a tetrachlorinated heptane diol Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,4,4,6-tetrachloroheptane-1,7-diol typically involves multiple steps:
Hydroxylation: The addition of hydroxyl groups can be performed using oxidizing agents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) in the presence of a co-oxidant.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced analytical techniques would be essential for monitoring and controlling the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO₃) or potassium dichromate (K₂Cr₂O₇).
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃) in acetic acid, potassium dichromate (K₂Cr₂O₇) in sulfuric acid.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether, hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) in water, ammonia (NH₃) in ethanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted heptane derivatives.
Scientific Research Applications
Biology: Studied for its potential antimicrobial properties due to the presence of chlorine atoms.
Medicine: Investigated for its potential use as an antiseptic or disinfectant.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of acetic acid;2,4,4,6-tetrachloroheptane-1,7-diol involves its interaction with biological molecules through its chlorine and hydroxyl groups. The chlorine atoms can act as electrophiles, reacting with nucleophilic sites on proteins and DNA, leading to antimicrobial effects. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
2,4,4,6-Tetrachloroheptane-1,7-diol: Lacks the acetic acid moiety, potentially less acidic.
Acetic acid;2,4,4,6-tetrachloroheptane-1,7-diol: Contains both acetic acid and tetrachlorinated heptane diol components, offering unique chemical properties.
Uniqueness
This compound is unique due to the combination of acetic acid and tetrachlorinated heptane diol, providing both acidic and chlorinated functionalities
Properties
CAS No. |
132775-20-3 |
|---|---|
Molecular Formula |
C11H20Cl4O6 |
Molecular Weight |
390.1 g/mol |
IUPAC Name |
acetic acid;2,4,4,6-tetrachloroheptane-1,7-diol |
InChI |
InChI=1S/C7H12Cl4O2.2C2H4O2/c8-5(3-12)1-7(10,11)2-6(9)4-13;2*1-2(3)4/h5-6,12-13H,1-4H2;2*1H3,(H,3,4) |
InChI Key |
UPQDLVPDMXLJBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C(C(CO)Cl)C(CC(CO)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















